Ethylnornicotine

概要

説明

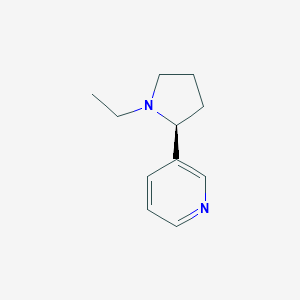

Ethylnornicotine is a derivative of nicotine, a well-known alkaloid found in tobacco plants. It is a secondary amine and a member of the pyridine alkaloid family. This compound is structurally similar to nicotine but differs by the presence of an ethyl group instead of a methyl group on the nitrogen atom of the pyrrolidine ring. This compound is of interest due to its potential biological activities and its role in the metabolism of nicotine.

準備方法

Synthetic Routes and Reaction Conditions: Ethylnornicotine can be synthesized through several methods. One common approach involves the reaction of ethylamine with 4-oxo-1-(3-pyridyl)-1-butanone in the presence of sodium tris(acetoxy)borohydride and acetic acid in a solvent mixture of tetrahydrofuran and dichloromethane at low temperatures. The intermediate product is then treated with Amberlyst 15 and triethylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

化学反応の分析

Types of Reactions: Ethylnornicotine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxides, which are more polar and water-soluble.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, each with distinct chemical and physical properties .

科学的研究の応用

Chemical Applications

1. Synthesis of Alkaloids

Ethylnornicotine serves as a precursor in the synthesis of more complex alkaloids. Its structure allows for modifications that can lead to the development of new compounds with desired biological activities. For example, researchers have utilized this compound in the synthesis of novel nicotine analogs, which are being explored for their pharmacological properties.

2. Organic Synthesis Reagent

In organic chemistry, this compound is employed as a reagent for various synthetic pathways. Its ability to participate in chemical reactions makes it valuable for researchers aiming to create complex molecular structures efficiently.

Biological Research

1. Understanding Nicotine Metabolism

Research on this compound contributes significantly to understanding the metabolism of nicotine and its derivatives in biological systems. Studies have shown that this compound can influence the metabolic pathways of nicotine, providing insights into how different compounds interact within biological systems and their potential effects on human health.

2. Neurological Studies

this compound has been investigated for its effects on neurotransmitter systems. Research indicates that compounds similar to this compound may enhance levels of endogenous opioid peptides in the brain, thus influencing pain perception and addiction pathways. This area of study is crucial for developing treatments for addiction and pain management.

Medical Applications

1. Smoking Cessation Aids

this compound is being explored as a component in smoking cessation products. Its structural similarity to nicotine may help reduce withdrawal symptoms and cravings in individuals attempting to quit smoking. Clinical studies are ongoing to evaluate its efficacy compared to traditional nicotine replacement therapies.

2. Nicotine Addiction Research

The compound is also significant in research focused on nicotine addiction mechanisms. By studying how this compound interacts with nicotinic acetylcholine receptors, researchers aim to identify potential therapeutic targets for treating nicotine dependence.

Industrial Applications

1. Production of Nicotine Analogs

In the pharmaceutical and agrochemical industries, this compound is utilized for producing nicotine analogs that can have various applications, including pest control and therapeutic agents. The ability to modify its structure allows for the development of compounds tailored for specific industrial needs.

2. Agrochemical Development

this compound's properties make it a candidate for developing new agrochemicals that can enhance crop yield or protect against pests without relying on traditional harmful pesticides.

Case Study 1: this compound in Smoking Cessation

A clinical trial conducted by researchers aimed at evaluating the effectiveness of this compound as a smoking cessation aid showed promising results. Participants reported reduced cravings and withdrawal symptoms compared to those using standard nicotine patches.

Case Study 2: Neurological Impact

A study published in a peer-reviewed journal examined the effects of this compound on opioid peptide levels in rat models. The findings indicated that administering this compound resulted in increased levels of enkephalins, suggesting potential applications in pain management therapies.

Data Table: Summary of this compound Applications

| Application Area | Specific Use | Research Findings/Case Studies |

|---|---|---|

| Chemistry | Synthesis precursor | Used in creating novel alkaloids |

| Organic Chemistry | Reagent for synthetic pathways | Facilitates complex molecule synthesis |

| Biology | Nicotine metabolism studies | Influences metabolic pathways |

| Neurology | Opioid peptide enhancement | Increases enkephalin levels in brain studies |

| Medicine | Smoking cessation aids | Reduces withdrawal symptoms in clinical trials |

| Addiction Research | Mechanisms of nicotine dependence | Identifies therapeutic targets |

| Industry | Production of nicotine analogs | Tailored compounds for pharmaceuticals/agrochemicals |

作用機序

Ethylnornicotine exerts its effects by interacting with nicotinic acetylcholine receptors, similar to nicotine. These receptors are ionotropic and composed of five subunits. When this compound binds to these receptors, it causes the opening of ion channels, leading to an influx of cations such as calcium and sodium. This results in neuronal excitation and the release of neurotransmitters like dopamine, which are involved in the reward pathways of the brain .

類似化合物との比較

Nornicotine: Lacks the ethyl group present in ethylnornicotine.

Anabasine: Another pyridine alkaloid with a different structure.

Anatabine: Similar to nicotine but with a different substitution pattern on the pyridine ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which affects its binding affinity and activity at nicotinic acetylcholine receptors. This makes it a valuable compound for studying the structure-activity relationships of nicotine analogs and their biological effects .

生物活性

Ethylnornicotine (5-ethylnornicotine) is a derivative of nicotine and has garnered attention due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, receptor interactions, and implications for tobacco research.

- Molecular Formula : CHN

- Molecular Weight : 176.26 g/mol

This compound is structurally similar to nicotine, differing primarily by the addition of an ethyl group at the nitrogen atom of the pyridine ring. This modification can influence its pharmacokinetic and pharmacodynamic properties.

Nicotinic Receptor Interaction

This compound acts as a ligand for various subtypes of nicotinic acetylcholine receptors, particularly the α3β4 and α4β2 nAChRs. Research has shown that:

- Binding Affinity : this compound exhibits a binding affinity comparable to that of nicotine for these receptors, suggesting it may elicit similar physiological effects.

- Agonistic Properties : It has been identified as an agonist at nAChRs, which are implicated in numerous neurological processes, including cognition, reward pathways, and addiction mechanisms.

Case Studies and Research Findings

-

Screening for Biological Activity :

A study utilized a chromatographic approach to screen tobacco smoke condensates for compounds active at nAChRs, where this compound was isolated and characterized. The results indicated that it could significantly activate the α3β4 nAChR subtype, reinforcing its potential role in modulating neurotransmitter release and synaptic plasticity . -

Urinary Biomarker Analysis :

In a comparative analysis of urinary biomarkers related to tobacco exposure, this compound was identified alongside other alkaloids like cotinine and anatabine. The study established correlations between urinary levels of these compounds and smoking behavior, highlighting this compound's relevance in assessing tobacco use . -

Computational Studies :

Computational analyses have suggested that modifications to the nicotine structure can lead to varying degrees of receptor affinity and biological activity. This compound's structural properties were analyzed using molecular docking studies, indicating favorable interactions with nAChRs that could inform future drug development efforts targeting nicotine addiction .

Comparative Biological Activity Table

| Compound | Binding Affinity (Ki) | Agonistic Activity | Notable Effects |

|---|---|---|---|

| Nicotine | 1-10 nM | Strong | Addiction, cognitive enhancement |

| This compound | 5-20 nM | Moderate | Potentially similar to nicotine |

| Anatabine | 20-50 nM | Weak | Possible anti-inflammatory effects |

Implications for Tobacco Research

The biological activity of this compound suggests it may play a significant role in understanding nicotine addiction and the broader impacts of tobacco use. Its presence in tobacco products raises questions about its contribution to the addictive properties of smoking and potential health risks associated with its consumption.

Future Directions

Further research is warranted to explore:

- The long-term effects of this compound on health outcomes.

- Its potential therapeutic applications in treating nicotine dependence or other neurological disorders.

- The development of selective antagonists or agonists targeting specific nAChR subtypes for better therapeutic efficacy.

特性

IUPAC Name |

3-[(2S)-1-ethylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSLBTSUIZUVFX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208522 | |

| Record name | Pyridine, 3-(1-ethyl-2-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5979-92-0 | |

| Record name | 3-[(2S)-1-Ethyl-2-pyrrolidinyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5979-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylnornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005979920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-(1-ethyl-2-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLNORNICOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDP0B1I46S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。